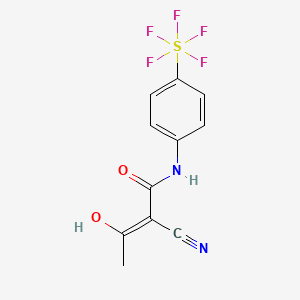
(Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a cyano group, a hydroxy group, and a pentafluoro-l6-sulfaneyl phenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide salts.
Introduction of the hydroxy group: This step may involve hydroxylation reactions using oxidizing agents.
Attachment of the pentafluoro-l6-sulfaneyl phenyl group: This can be done through electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Primary amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of (Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide would depend on its specific application. Generally, the compound’s functional groups interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-Cyano-3-hydroxy-N-(4-fluorophenyl)but-2-enamide: Similar structure but with a fluorophenyl group instead of a pentafluoro-l6-sulfaneyl phenyl group.
(Z)-2-Cyano-3-hydroxy-N-(4-chlorophenyl)but-2-enamide: Contains a chlorophenyl group.
Uniqueness
The presence of the pentafluoro-l6-sulfaneyl phenyl group in (Z)-2-Cyano-3-hydroxy-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)but-2-enamide imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with molecular targets compared to similar compounds.
Propriétés
Formule moléculaire |
C11H9F5N2O2S |
|---|---|
Poids moléculaire |
328.26 g/mol |
Nom IUPAC |
(Z)-2-cyano-3-hydroxy-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C11H9F5N2O2S/c1-7(19)10(6-17)11(20)18-8-2-4-9(5-3-8)21(12,13,14,15)16/h2-5,19H,1H3,(H,18,20)/b10-7- |
Clé InChI |
HFGSBBGZMQTNPT-YFHOEESVSA-N |
SMILES isomérique |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)S(F)(F)(F)(F)F)/O |
SMILES canonique |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)S(F)(F)(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
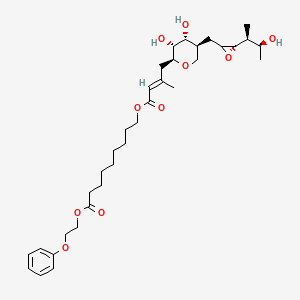
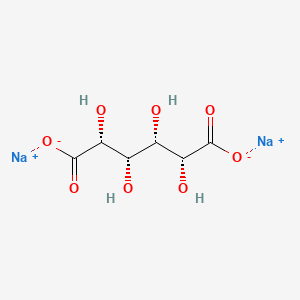
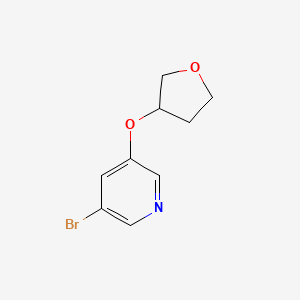


![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)
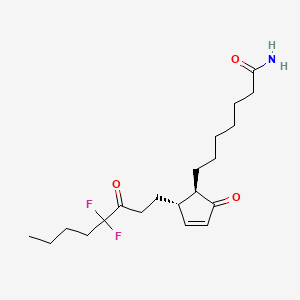
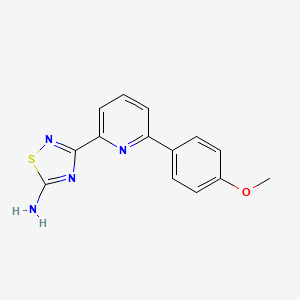
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)



